An In-depth Technical Guide to the Physicochemical Properties of Hexa-L-tyrosine
An In-depth Technical Guide to the Physicochemical Properties of Hexa-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexa-L-tyrosine, a homooligomer composed of six L-tyrosine residues, is a peptide of significant interest in materials science and biomedical research. Its inherent biocompatibility and the functional phenolic side chain of tyrosine bestow it with unique properties, including the capacity for self-assembly into higher-order structures such as hydrogels. These characteristics make it a promising candidate for applications in drug delivery, tissue engineering, and as a model for studying peptide aggregation. This technical guide provides a comprehensive overview of the known physicochemical properties of Hexa-L-tyrosine, details generalized experimental protocols for its synthesis and analysis, and explores its potential applications. While specific experimental data for Hexa-L-tyrosine is limited in publicly accessible literature, this guide supplements available information with data from its constituent monomer, L-tyrosine, and related tyrosine-containing peptides to provide a thorough reference.
Physicochemical Properties
The physicochemical properties of Hexa-L-tyrosine are fundamental to understanding its behavior in various systems. The following tables summarize the available quantitative data for Hexa-L-tyrosine. Where specific data for the hexamer is unavailable, representative data for the L-tyrosine monomer is provided for context and comparison.
Table 1: General Physicochemical Properties
| Property | Value for Hexa-L-tyrosine | Reference/Note |
| Molecular Formula | C₅₄H₅₆N₆O₁₃[][2][3][4] | - |
| Molecular Weight | 997.05 g/mol [] | - |
| Appearance | White lyophilized powder | - |
| Sequence | Tyr-Tyr-Tyr-Tyr-Tyr-Tyr (YYYYYY) | - |
| CAS Number | 6934-38-9 | - |
| Storage Conditions | -20°C, protected from light and moisture | - |
Table 2: Solubility Data
| Solvent | Solubility of Hexa-L-tyrosine | Solubility of L-tyrosine (for reference) | Reference/Note |
| Water | Soluble (concentration not specified) | 0.45 mg/mL at 25°C (pH 3.2-7.5) | The solubility of L-tyrosine is pH-dependent. |
| Acetonitrile | Soluble (concentration not specified) | - | - |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Soluble | Requires sonication for Hexa-L-tyrosine. |
| 1 M HCl | - | 100 mg/mL (with heating) | - |
| Aqueous Alcohol Solutions | - | Solubility data available in methanol, ethanol, and n-propanol mixtures with water. | Generally, L-tyrosine is preferentially solvated by water in these mixtures. |
Table 3: Spectroscopic Data (Reference Data for L-tyrosine)
| Spectroscopic Technique | Key Features for L-tyrosine | Reference/Note |
| ¹H NMR | Aromatic protons: ~6.8-7.2 ppm; α-proton: ~3.9 ppm; β-protons: ~3.0-3.2 ppm. | Chemical shifts are dependent on solvent and pH. |
| ¹³C NMR | Carbonyl carbon: ~177 ppm; Aromatic carbons: ~118-158 ppm; α-carbon: ~59 ppm; β-carbon: ~38 ppm. | - |
| FT-IR (cm⁻¹) | ~3217 (O-H and N-H stretch); ~1735 (C=O of COOH); ~1598, 1475 (N-H bend); ~1235 (phenolic C-O stretch). | Broadening of peaks is often observed due to hydrogen bonding. |
| Mass Spectrometry (ESI-MS) | Protonated molecule [M+H]⁺ at m/z 182.08. Fragmentation involves losses of NH₃, H₂O, and COOH. | Fragmentation patterns of Hexa-L-tyrosine would be significantly more complex, showing sequential losses of tyrosine residues and other fragments. |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of Hexa-L-tyrosine are not widely published. However, standard solid-phase peptide synthesis (SPPS) and purification by reversed-phase high-performance liquid chromatography (RP-HPLC) are common methodologies for peptides of this nature.
Synthesis of Hexa-L-tyrosine via Solid-Phase Peptide Synthesis (SPPS)
A generalized workflow for the synthesis of Hexa-L-tyrosine using Fmoc/tBu chemistry is outlined below.
Methodology:
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Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is swelled in a suitable solvent like dimethylformamide (DMF).
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First Amino Acid Coupling: The first Fmoc-L-Tyr(tBu)-OH is coupled to the resin using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. The reaction progress is monitored using a ninhydrin test.
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (typically 20-40%).
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Subsequent Amino Acid Couplings: Steps 2 and 3 are repeated for the remaining five tyrosine residues.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu on the tyrosine hydroxyl groups) are simultaneously removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).
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Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, washed, and then lyophilized to obtain the crude Hexa-L-tyrosine.
Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of Hexa-L-tyrosine.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude Hexa-L-tyrosine is typically purified by preparative RP-HPLC.
Methodology:
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Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, such as DMSO or a mixture of water and acetonitrile, and filtered.
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Chromatographic Separation: The sample is injected onto a C18 reversed-phase column. A linear gradient of increasing acetonitrile concentration in water, both containing an ion-pairing agent like 0.1% TFA, is used to elute the peptide.
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Fraction Collection: Fractions are collected based on the UV absorbance profile (typically at 220 nm and 280 nm).
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Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
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Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified Hexa-L-tyrosine.
Figure 2: Generalized workflow for the purification of Hexa-L-tyrosine by RP-HPLC.
Biological Activity and Potential Applications
While specific signaling pathways directly modulated by Hexa-L-tyrosine have not been extensively documented, the unique properties of tyrosine-rich peptides suggest several areas of potential biological relevance and application.
Self-Assembly and Hydrogel Formation
A significant area of research for tyrosine-containing peptides is their ability to self-assemble into well-ordered nanostructures, such as nanofibers, which can further entangle to form hydrogels. This process is driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic tyrosine side chains. The resulting hydrogels are of interest for a variety of biomedical applications due to their potential for encapsulating and controllably releasing therapeutic agents.
The mechanism of hydrogel formation can be influenced by environmental factors such as pH, temperature, and ionic strength. For tyrosine-rich peptides, enzymatic cross-linking or photo-induced cross-linking of the tyrosine residues can also be employed to enhance the mechanical properties and stability of the hydrogels.
Figure 3: Conceptual diagram of hydrogel formation from Hexa-L-tyrosine self-assembly.
Drug Delivery
The hydrogels formed from Hexa-L-tyrosine and similar peptides can serve as depots for the sustained release of drugs. The release kinetics can be tuned by modifying the peptide sequence, the cross-linking density of the hydrogel, and the nature of the encapsulated drug. The biocompatibility of amino acid-based materials makes them attractive vehicles for drug delivery, potentially reducing the toxicity associated with some synthetic polymer-based systems. L-tyrosine-based polymers have been successfully used to create nanoparticles for the delivery of anticancer drugs.
Signaling Pathway Involvement of L-tyrosine
It is important to note that L-tyrosine itself is a crucial precursor in several key signaling pathways. It is the starting material for the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. Additionally, tyrosine phosphorylation is a fundamental mechanism in signal transduction, regulating numerous cellular processes. However, there is currently no direct evidence to suggest that Hexa-L-tyrosine acts as a signaling molecule or directly participates in these pathways in a manner similar to the monomer. Its potential biological effects are more likely to be related to its physical properties and its degradation into L-tyrosine.
Conclusion
Hexa-L-tyrosine is a peptide with intriguing physicochemical properties, largely dictated by its six tyrosine residues. While a comprehensive experimental dataset for the hexamer is not yet available, by drawing comparisons with L-tyrosine and other tyrosine-rich peptides, we can appreciate its potential. The capacity for self-assembly into hydrogels is a particularly promising characteristic, opening avenues for its use in controlled drug release and tissue engineering. Further research is needed to fully elucidate the specific physicochemical parameters of Hexa-L-tyrosine, its precise mechanisms of self-assembly, and its direct biological activities. This guide provides a foundational understanding for researchers and developers interested in harnessing the potential of this unique oligopeptide.
